molecular formula C27H35N6O8P B604916 Remdesivir CAS No. 1809249-37-3

Remdesivir

Cat. No. B604916
M. Wt: 602.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-YSOARWBDSA-N
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Description

Remdesivir is an antiviral drug that is active against SARS-CoV-2, the cause of coronavirus disease 2019 (COVID-19) . It is administered by intravenous infusion in patients who are hospitalized or at high risk of severe COVID-19 . Remdesivir acts by halting viral RNA production .


Synthesis Analysis

Remdesivir is a nucleotide prodrug that exhibits broad-spectrum antiviral activities against RNA viruses . It has attracted considerable attention across the world for its effectiveness as an antiviral drug .


Molecular Structure Analysis

Remdesivir is a complex structure that inhibits RdRp and provides insight into the mechanisms of viral RNA replication . It is covalently inserted into the primer strand, leading to chain elongation termination .


Chemical Reactions Analysis

Remdesivir is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .


Physical And Chemical Properties Analysis

Remdesivir is a low-molecular-weight (602.6 g/mol) prodrug with the molecular formula C27H35N6O8P . It undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .

Scientific Research Applications

  • COVID-19 Treatment in Patients with Myasthenia Gravis : A study compared the efficacy of Dexamethasone and Remdesivir in treating COVID-19 patients who also have myasthenia gravis. It found that Remdesivir, being an antiviral drug, targets the virus directly and is necessary for overall patient recovery when combined with other drugs like Dexamethasone (Bharadwaj et al., 2022).

  • Compassionate Use in Severe COVID-19 Cases : Remdesivir was provided on a compassionate-use basis to patients with severe COVID-19. The study observed clinical improvement in 68% of the patients treated with Remdesivir, suggesting its effectiveness in managing severe cases of COVID-19 (Grein et al., 2020).

  • Discovery and Development for COVID-19 Treatment : Another study provides an overview of Remdesivir’s discovery and its mechanism of action. Originally evaluated for the Ebola outbreak, its effectiveness against SARS-CoV-2 was later identified, leading to its application in COVID-19 treatment (Eastman et al., 2020).

  • Mechanism of Action Against SARS-CoV-2 : Research on the mechanism of action of Remdesivir shows that it inhibits the RNA-dependent RNA polymerase (RdRp) of coronaviruses, including SARS-CoV-2, stalling the replication process (Kokic et al., 2021).

  • Dosage Duration for Severe COVID-19 : A study comparing 5-day and 10-day dosing of Remdesivir in severe COVID-19 patients found no significant difference in outcomes between the two durations, suggesting flexibility in treatment length (Goldman et al., 2020).

  • Randomized, Controlled Trial in Severe COVID-19 : A trial in China did not find a significant benefit of Remdesivir compared to a control group in severe COVID-19 cases, indicating the need for further research to understand its efficacy (Wang et al., 2020).

  • Review of Clinical Data for COVID-19 Treatment : An analysis of clinical data up to May 2020 reviewed the efficacy and safety of Remdesivir for COVID-19 patients, helping clinicians determine optimal patient populations for its use (Davis et al., 2020).

  • Review of Remdesivir as a Promising Antiviral Candidate : A comprehensive review of Remdesivir, including its mechanism, preclinical research, and clinical trials, discusses its potential as an effective treatment for SARS-CoV-2 infection (Liang et al., 2020).

  • Review of Antivirals Remdesivir (GS-5734) and GS-441524 : This review synthesizes knowledge about Remdesivir as a therapeutic option for coronaviruses, focusing on information relevant to public health practitioners (Amirian & Levy, 2020).

  • Update on Remdesivir for Adults With COVID-19 : This update from a living rapid review includes information from newly published large multinational randomized controlled trials, offering insights into the effectiveness of Remdesivir for COVID-19 treatment (Kaka et al., 2021).

Safety And Hazards

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . Bradycardia has also been reported .

Future Directions

Remdesivir has been studied in several clinical trials for the treatment of COVID-19 . The recommendations from the COVID-19 Treatment Guidelines Panel are based on the results of these studies . It is crucial to continue these studies to improve COVID-19 treatment in the future .

properties

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022537
Record name Remdesivir
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Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described.
Record name Remdesivir
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Product Name

Remdesivir

CAS RN

1809249-37-3
Record name L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
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Record name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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